Chiral Purity: S‑Enantiomer Specification vs. Racemic or R‑Enantiomer Analogs
The target compound is specified as the (S)-enantiomer (L‑methionine configuration), whereas the corresponding (R)-enantiomer (CAS 175201-49-7 racemate or dedicated R‑form) is offered separately by some vendors, albeit with typically lower batch‑to‑batch purity [1]. The target compound's enantiomeric integrity is essential for applications requiring defined stereochemistry, such as enzyme active‑site mapping or chiral ligand synthesis. Direct procurement of the S‑enantiomer eliminates the need for costly chiral chromatographic separation.
Target: (S)-enantiomer (L-methionine) / Comparator: Racemic or (R)-enantiomer
Supports chirality-controlled studies
Vendor specification; verify chiral purity
| Evidence Dimension | Enantiomeric form |
|---|---|
| Target Compound Data | (S)-enantiomer (L‑methionine configuration) |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer (data not specified by vendors) |
| Quantified Difference | Qualitative distinction; no purity‑level comparison available |
| Conditions | Vendor catalog specification; no independent chiral purity assay reported |
Why This Matters
For chirality‑sensitive research, pre‑defined enantiomeric identity avoids additional purification steps, saving time and cost.
- [1] Chembase. (2025). (2R)-2-[(2-chloropyridin-3-yl)formamido]-4-(methylsulfanyl)butanoic acid – Custom Synthesis Listing. CAS 175201-49-7. View Source
